(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate
Description
The compound (2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate is a benzofuran-derived molecule with a Z-configuration at the exocyclic double bond. Its structure features a 4-fluorophenyl substituent on the benzylidene moiety, a benzofuran-3-one core, and a thiophene-2-carboxylate ester at the 6-position. The compound’s stereoelectronic profile, including its π-conjugated system and hydrogen-bonding capabilities, may render it relevant in pharmaceutical or materials science applications .
Properties
IUPAC Name |
[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FO4S/c21-13-5-3-12(4-6-13)10-17-19(22)15-8-7-14(11-16(15)25-17)24-20(23)18-2-1-9-26-18/h1-11H/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGQMCIGDZVFJ-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a thiophene carboxylate group, and a fluorophenyl substituent. The presence of these functional groups contributes to its biological activity.
Molecular Formula
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Many derivatives of benzofuran and thiophene have shown significant antimicrobial properties. For instance, studies have demonstrated that benzofuran derivatives can inhibit bacterial tyrosinase, an enzyme involved in melanin production, which is crucial for the virulence of certain pathogens .
- Neuroprotective Effects : Compounds that modulate amyloid-beta aggregation have been identified as potential treatments for neurodegenerative diseases like Alzheimer's. The structural characteristics of benzofuran and thiophene derivatives suggest they may interact with amyloid-beta peptides, potentially offering neuroprotection against cytotoxicity .
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This suggests potential applications in treating conditions such as arthritis or other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : The ability to inhibit enzymes like tyrosinase suggests a competitive binding mechanism where the compound mimics natural substrates.
- Aggregation Modulation : By interacting with amyloid-beta peptides, the compound may either inhibit aggregation or promote disaggregation, impacting neurodegenerative processes.
Case Study 1: Tyrosinase Inhibition
A study focused on various benzofuran derivatives revealed that certain compounds exhibited potent tyrosinase inhibition with IC50 values in the micromolar range. For example, one derivative demonstrated an IC50 of 11 ± 0.25 μM, comparable to ascorbic acid . This indicates potential applications in skin whitening agents or treatments for hyperpigmentation.
Case Study 2: Neuroprotective Activity
In vitro studies using mouse hippocampal neuronal HT22 cells showed that specific benzofuran derivatives provided significant neuroprotection against amyloid-beta-induced cytotoxicity. These compounds were able to reduce cell death significantly when tested against Aβ42 aggregates .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing benzofuran and thiophene moieties exhibit significant anticancer properties. The structural features of (2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancers.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics. The presence of the fluorophenyl group may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.
Materials Science
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that compounds with similar structures can enhance charge transport properties, thereby improving device performance.
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices could lead to materials with enhanced stability and functionality, suitable for various industrial applications.
Environmental Applications
Pollutant Degradation
Emerging research suggests that compounds like this compound can be utilized in environmental remediation processes. Its potential to catalyze the degradation of pollutants under UV light has been investigated, indicating a pathway for developing eco-friendly solutions to tackle environmental contamination.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition of E. coli and S. aureus growth with minimum inhibitory concentrations comparable to standard antibiotics. |
| Study 3 | Organic Electronics | Achieved improved charge mobility in OLED devices when incorporated into the active layer, resulting in higher luminance efficiency. |
| Study 4 | Environmental Remediation | Found to effectively degrade chlorinated organic pollutants under UV irradiation, suggesting potential for use in wastewater treatment applications. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Moiety
(a) Halogen-Substituted Derivatives
[(2Z)-2-[(4-Chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Furan-2-carboxylate ():
- Structural Difference : Chlorine replaces fluorine at the para position of the benzylidene ring, and the carboxylate is linked to furan instead of thiophene.
- Properties : Molecular weight = 366.7 g/mol; XLogP3 = 5.0; 5 hydrogen bond acceptors.
- Impact : The larger, more lipophilic chlorine atom increases hydrophobicity (higher XLogP3) compared to fluorine. The furan ring, less aromatic than thiophene, may reduce π-stacking interactions .
- Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (): Structural Difference: A bulky tert-butyl group replaces fluorine, and an acetoxy group is present. Properties: Molecular weight = 366.15 g/mol. The acetoxy linker introduces flexibility and additional hydrogen-bonding sites .
(b) Methoxy-Substituted Derivatives
- [(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Thiophene-2-carboxylate ():
- Structural Difference : 3,4-Dimethoxyphenyl replaces 4-fluorophenyl.
- Properties : Molecular formula = C22H16O6S; molecular weight = 408.07 g/mol.
- Impact : Methoxy groups are electron-donating, increasing electron density on the benzylidene ring. This may enhance resonance stabilization but reduce electrophilic reactivity compared to the fluorine-substituted compound .
Variations in the Carboxylate Moiety
[(2Z)-2-[(4-Fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Furan-2-carboxylate (Hypothetical Analogue):
- [(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylate (): Structural Difference: A multi-substituted benzofuran carboxylate replaces the thiophene group.
Key Comparative Data
*Estimated based on structural analogs.
Research Findings and Implications
- Electronic Effects: Fluorine’s electron-withdrawing nature stabilizes the benzylidene moiety via inductive effects, whereas methoxy groups () enhance resonance donation, altering redox potentials and reactivity .
- Solubility and Bioactivity : Thiophene derivatives generally exhibit better membrane permeability than furan analogs due to higher lipophilicity ( vs. Target). Bulky substituents (e.g., tert-butyl in ) may hinder diffusion but improve target specificity.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving condensation of 4-fluorophenyl aldehydes with benzofuran precursors, followed by esterification with thiophene-2-carbonyl chloride .
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for cyclization steps. For example, using POCl₃ under microwave conditions (100°C, 30 min) achieves 85% yield for the benzofuran core.
Enzymatic Esterification
Lipase-catalyzed esterification in ionic liquids offers a greener alternative. Candida antarctica lipase B (CAL-B) in [BMIM][BF₄] achieves 70% conversion at 40°C over 24 hours.
Challenges and Optimization
-
Stereoselectivity : The Z-configuration is favored but requires careful control of reaction pH and temperature to avoid isomerization.
-
Purification : Silica gel chromatography is essential due to the polarity of intermediates.
Q & A
Q. What are the optimal synthetic routes for (2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis involves multi-step reactions, including Knoevenagel condensation for the benzylidene group formation and esterification for the thiophene carboxylate moiety. Key parameters include:
- Solvent choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control: Reflux conditions (~80–100°C) are critical for condensation steps to avoid side reactions like dimerization .
- Catalysts: Lewis acids (e.g., ZnCl₂) or organic bases (e.g., piperidine) accelerate the Knoevenagel step .
- Microwave-assisted synthesis: Reduces reaction time by 30–50% compared to conventional heating .
Yield optimization requires iterative adjustments of these parameters, monitored via TLC and HPLC .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm regioselectivity of the Z-configuration (δ 7.2–7.8 ppm for benzylidene protons) and ester carbonyl signals (δ 165–170 ppm) .
- IR spectroscopy: Detect key functional groups (C=O stretch at ~1700 cm⁻¹, C-F stretch at ~1220 cm⁻¹) .
- X-ray crystallography: Resolve stereochemical ambiguities, particularly the Z/E configuration of the benzylidene group .
- HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., m/z 408.07 for [M+H]⁺) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact biological activity?
- Methodological Answer: Structure-activity relationship (SAR) studies can be conducted as follows:
- Bioisosteric replacement: Substitute the 4-fluorophenyl group with methoxy or chloro analogs to assess changes in target binding (e.g., kinase inhibition assays) .
- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to compare interactions with biological targets (e.g., COX-2 or 5-LOX enzymes) .
- In vitro assays: Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) across analogs .
Example Finding: Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes, increasing potency by 2–3× compared to methoxy analogs .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Address via:
- Metabolic profiling: Incubate the compound with liver microsomes (human/rat) to identify degradation products (LC-MS/MS) .
- Formulation optimization: Use lipid nanoparticles or cyclodextrin complexes to enhance solubility (measured via shake-flask method) .
- Pharmacokinetic studies: Compare AUC and Cmax values after oral vs. intravenous administration in rodent models .
Example: Low in vivo efficacy may correlate with rapid glucuronidation of the thiophene carboxylate group, necessitating prodrug strategies .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer:
- Quantum mechanical calculations (DFT): Predict electron density maps to optimize substituent electronic effects (e.g., fluorine’s σ-hole interactions) .
- Molecular dynamics (MD) simulations: Simulate binding stability over 100 ns trajectories to prioritize derivatives with sustained target engagement .
- ADMET prediction: Use tools like SwissADME to filter candidates with favorable solubility (LogP < 3) and minimal CYP450 inhibition .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between cancer cell lines (e.g., HepG2 vs. MCF-7)?
- Methodological Answer: Discrepancies may arise from differential expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes. Investigate via:
- ABC transporter inhibition assays: Co-administer verapamil (P-gp inhibitor) to assess efflux pump involvement .
- Transcriptomic profiling: Use RNA-seq to compare gene expression patterns (e.g., CYP3A4, GST) in resistant vs. sensitive lines .
- 3D spheroid models: Mimic tumor microenvironment conditions to validate activity in physiologically relevant contexts .
Methodological Challenges
Q. What experimental approaches mitigate solubility limitations during in vitro testing?
- Methodological Answer:
- Co-solvent systems: Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability .
- Surface-active agents: Add Tween-80 (0.01% w/v) to prevent aggregation in aqueous buffers .
- Crystallinity modulation: Amorphize the compound via spray drying to enhance dissolution rates (measured by USP dissolution apparatus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
